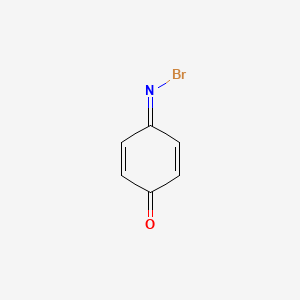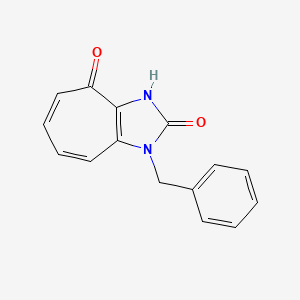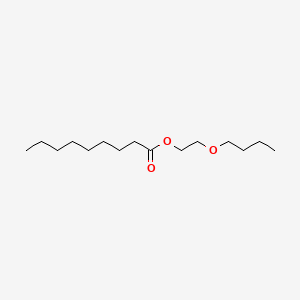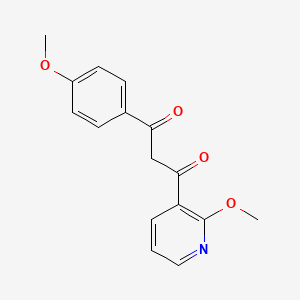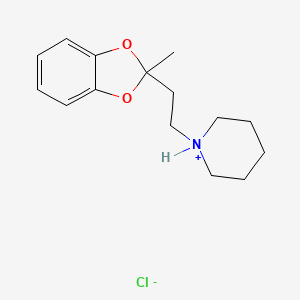
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a piperidine ring, a phenyl group, and a pentynyl glycolate moiety
Métodos De Preparación
The synthesis of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves several steps. One common method includes the reaction of 1-methyl-4-piperidyl phenyl ketone with 1-pentynyl glycolate under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Methyl-4-piperidyl phenyl(1-pentynyl)glycolate can be compared with other similar compounds, such as:
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate: This compound has a similar structure but with a methyl group at the 3-position of the pentynyl chain, leading to different chemical and biological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): Although structurally different, fentanyl shares the piperidine ring and is known for its potent analgesic properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
92956-51-9 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C19H25NO3/c1-3-4-8-13-19(22,16-9-6-5-7-10-16)18(21)23-17-11-14-20(2)15-12-17/h5-7,9-10,17,22H,3-4,11-12,14-15H2,1-2H3 |
Clave InChI |
ZUVANWJSGPBCGV-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


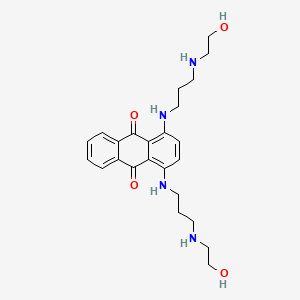

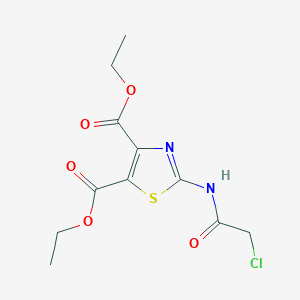
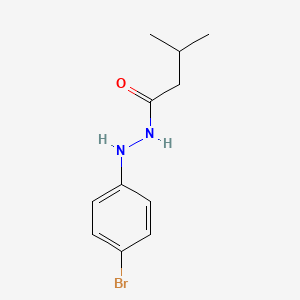
![[(5-Chlorofuran-2-yl)methylidene]propanedinitrile](/img/structure/B13780575.png)
